Increased Polar Surface Area and Altered Lipophilicity vs. Non-Nitrated Analog
The 3-nitro substituent increases topological polar surface area (TPSA) by approximately 25% and modulates lipophilicity relative to the non-nitrated analog 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS 1457-52-9). This shifts the compound closer to CNS drug-like space if oral absorption or blood-brain barrier penetration is a parameter of interest [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and XLogP3 |
|---|---|
| Target Compound Data | TPSA = 80.7 Ų; XLogP3 = 2.5 (PubChem computed) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one: TPSA ≈ 34.9 Ų; XLogP3 = 2.4 (PubChem computed) |
| Quantified Difference | TPSA increase of ~45.8 Ų (approx. 2.3-fold); XLogP3 increase of 0.1 log unit (4% more lipophilic) |
| Conditions | Computed properties from PubChem (release 2025.09.15) using XLogP3 3.0 and Cactvs 3.4.8.24. |
Why This Matters
Higher TPSA reduces passive membrane permeability, a critical parameter for target tissue distribution; the 0.1 logP increase, while small, is counter to the typical trend of nitro groups decreasing lipophilicity.
- [1] PubChem Compound Summary CID 62024750: 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, computed properties. View Source
- [2] PubChem Compound Summary CID 43798058: 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone, computed properties. View Source
